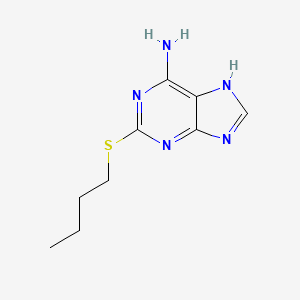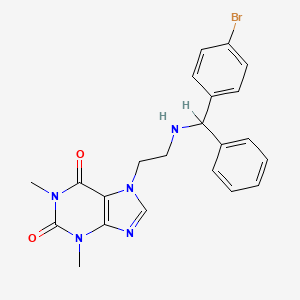
3,7-Dihydro-7-(2-(((4-bromophenyl)phenylmethyl)amino)ethyl)-1,3-dimethyl-1H-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,7-Dihydro-7-(2-(((4-bromophenyl)phenylmethyl)amino)ethyl)-1,3-dimethyl-1H-purine-2,6-dione is a complex organic compound with a unique structure that combines a purine base with a bromophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dihydro-7-(2-(((4-bromophenyl)phenylmethyl)amino)ethyl)-1,3-dimethyl-1H-purine-2,6-dione typically involves multi-step organic reactions. One common approach is to start with a purine derivative and introduce the bromophenyl group through a series of substitution reactions. The reaction conditions often require the use of strong bases, solvents like dimethyl sulfoxide (DMSO), and elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting reaction parameters is common to optimize the production process.
化学反応の分析
Types of Reactions
3,7-Dihydro-7-(2-(((4-bromophenyl)phenylmethyl)amino)ethyl)-1,3-dimethyl-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
3,7-Dihydro-7-(2-(((4-bromophenyl)phenylmethyl)amino)ethyl)-1,3-dimethyl-1H-purine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
作用機序
The mechanism by which 3,7-Dihydro-7-(2-(((4-bromophenyl)phenylmethyl)amino)ethyl)-1,3-dimethyl-1H-purine-2,6-dione exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
Caffeine: Another purine derivative with stimulant properties.
Theophylline: A compound used in respiratory therapies.
Adenosine: A naturally occurring purine nucleoside involved in energy transfer.
Uniqueness
What sets 3,7-Dihydro-7-(2-(((4-bromophenyl)phenylmethyl)amino)ethyl)-1,3-dimethyl-1H-purine-2,6-dione apart from these similar compounds is the presence of the bromophenyl group, which can significantly alter its chemical properties and biological activity. This unique structure allows for specific interactions with molecular targets that may not be possible with other purine derivatives.
特性
CAS番号 |
72754-66-6 |
|---|---|
分子式 |
C22H22BrN5O2 |
分子量 |
468.3 g/mol |
IUPAC名 |
7-[2-[[(4-bromophenyl)-phenylmethyl]amino]ethyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C22H22BrN5O2/c1-26-20-19(21(29)27(2)22(26)30)28(14-25-20)13-12-24-18(15-6-4-3-5-7-15)16-8-10-17(23)11-9-16/h3-11,14,18,24H,12-13H2,1-2H3 |
InChIキー |
SGLWLMJSJXFJPV-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCNC(C3=CC=CC=C3)C4=CC=C(C=C4)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



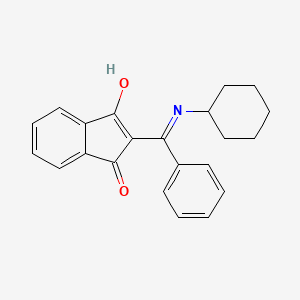
![[Bis(ethylsulfonyl)methyl]benzene](/img/structure/B14008801.png)
![N-[2-[4-(3-chloro-4-methoxyphenyl)phenyl]ethyl]acetamide](/img/structure/B14008805.png)
![n-[(e)-{4-[Bis(2-chloroethyl)amino]-2-methylphenyl}methylidene]-9-ethyl-9h-carbazol-3-amine](/img/structure/B14008810.png)
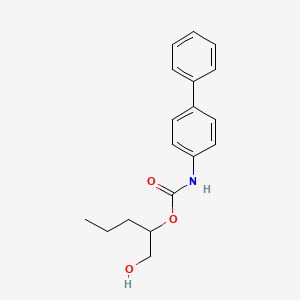
![2-[(9-Bromo-9h-fluoren-9-yl)amino]-9h-fluoren-9-one](/img/structure/B14008817.png)

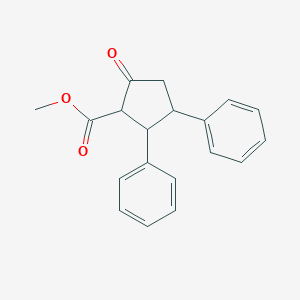
![1-(4a(2)-Amino[1,1a(2)-biphenyl]-3-yl)ethanone](/img/structure/B14008841.png)
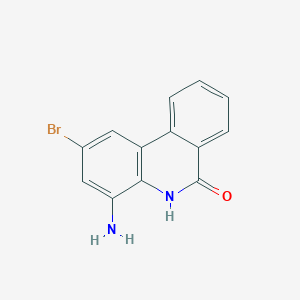

![benzyl N-[1-[(2-hydrazinyl-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B14008849.png)
